molecular formula C14H12 B131108 2-Methyl-3H-cyclopenta[a]naphthalene CAS No. 150096-60-9

2-Methyl-3H-cyclopenta[a]naphthalene

Cat. No.: B131108
CAS No.: 150096-60-9
M. Wt: 180.24 g/mol
InChI Key: BPGQLRATYHGTEK-UHFFFAOYSA-N
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Description

2-Methyl-3H-cyclopenta[a]naphthalene is an organic compound with the molecular formula C14H12 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused with a cyclopentane ring and a methyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3H-cyclopenta[a]naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 1H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene
  • Fluorene

Uniqueness

2-Methyl-3H-cyclopenta[a]naphthalene is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanaphthalene isomers and contributes to its specific applications and behavior in various chemical reactions.

Biological Activity

Overview

2-Methyl-3H-cyclopenta[a]naphthalene (CAS Number: 150096-60-9) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which includes a naphthalene ring fused with a cyclopentane ring and a methyl group. This compound has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

  • Molecular Formula : C14H12
  • Molecular Weight : 180.25 g/mol
  • Structure : The presence of the methyl group at the cyclopentane ring influences its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The compound has been studied for its potential anticancer and antimicrobial properties:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit growth inhibitory effects on certain leukemic cell lines. For instance, a derivative synthesized as a potential DNA-binding agent showed mild growth inhibition against L1210 and CCRF-CEM leukemic cells in vitro .
  • Antimicrobial Potential : Some studies have explored the antimicrobial properties of compounds related to this compound, suggesting potential applications in drug development.

Case Studies

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, which was found to bind to calf thymus DNA and demonstrated growth inhibition in leukemic cell lines . This suggests that modifications to the original structure can enhance biological activity.
  • Chemical Reactivity :
    • The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, leading to products that may possess distinct biological activities. For example, oxidation can yield quinones that are known for their biological reactivity.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is provided below:

CompoundStructure TypeNotable PropertiesBiological Activity
This compoundPAH with cyclopentanePotential anticancer and antimicrobialMild growth inhibition
1H-cyclopenta[a]naphthalenePAHSimilar structure without methyl groupLimited studies available
FluorenePAHKnown for fluorescence propertiesVarious biological studies

Applications in Medicine

The exploration of this compound in medicinal chemistry focuses on its potential as a pharmacophore. Its derivatives are being investigated for their ability to interact with biological macromolecules, which could lead to the development of new therapeutic agents targeting cancer and infectious diseases .

Properties

IUPAC Name

2-methyl-3H-cyclopenta[a]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQLRATYHGTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345132
Record name 2-Methyl-3H-cyclopenta[a]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150096-60-9
Record name 2-Methyl-3H-cyclopenta[a]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid (50 mg) was added to the organic layer, and the reaction mixture was heated under reflux with water separation for 1 h. After cooling to room temperature the organic layer was washed with sodium bicarbonate (aqueous 2 wt %, 50 ml), dried over magnesium sulfate, and concentrated under reduced pressure. The yield of 2-methyl-3H-benz[e]indene was 4.1 g or 89%.
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Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (obtained as described above) and 1 g of p-toluenesulphonic acid in 200 mL of benzene was refluxed for 1 h. Then the reaction mixture was cooled to room temperature and treated with a saturated aqueous solution of Na2CO3. The organic phase was isolated, dried over MgSO4 and evaporated off to dryness. Yield 14.2 g (55% based on starting 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphtalen-1-one).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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